molecular formula C11H15ClN2O2 B1521213 Phenyl piperazine-1-carboxylate hydrochloride CAS No. 681261-42-7

Phenyl piperazine-1-carboxylate hydrochloride

Cat. No. B1521213
CAS RN: 681261-42-7
M. Wt: 242.7 g/mol
InChI Key: UEMQSCZHCXPZAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl piperazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C11H15ClN2O2 . It has a molecular weight of 242.7 . The compound is typically stored at room temperature in an inert atmosphere .


Synthesis Analysis

The synthesis of piperazine derivatives, such as Phenyl piperazine-1-carboxylate hydrochloride, has been a subject of research in recent years . Various methods have been developed, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of Phenyl piperazine-1-carboxylate hydrochloride can be represented by the InChI code: 1S/C11H14N2O2.ClH/c14-11(13-8-6-12-7-9-13)15-10-4-2-1-3-5-10;/h1-5,12H,6-9H2;1H . This structure can also be viewed as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

Phenyl piperazine-1-carboxylate hydrochloride is a solid at room temperature . It has a refractive index of 1.588 and a density of 1.062 g/mL at 25°C .

Scientific Research Applications

Kinase Inhibitors

Phenyl piperazine-1-carboxylate hydrochloride is utilized in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in signal transduction and regulation of cellular activities. Inhibitors targeting these enzymes are pivotal in treating diseases like cancer, where abnormal kinase activity is a hallmark .

Receptor Modulators

This compound serves as a building block for receptor modulators. Receptors are proteins that mediate the effects of drugs and endogenous compounds. Modulating receptors can lead to therapeutic effects in neurological disorders, metabolic diseases, and other conditions .

Buchwald–Hartwig Amination

In synthetic chemistry, Phenyl piperazine-1-carboxylate hydrochloride is used in Buchwald–Hartwig amination reactions. This process is essential for creating carbon-nitrogen bonds, which are foundational in pharmaceuticals and agrochemicals .

Aromatic Nucleophilic Substitution

The compound is involved in aromatic nucleophilic substitution reactions, a method to introduce substituents into aromatic rings. This reaction is significant in the synthesis of complex molecules with potential pharmacological activities .

Reductive Amination

Phenyl piperazine-1-carboxylate hydrochloride is applied in reductive amination procedures. This technique is used to synthesize amines, which are core structures in many drugs and are also important intermediates in organic synthesis .

Finkelstein Alkylation

It is also used in Finkelstein alkylation reactions. This method is employed to replace a functional group in a molecule with an alkyl group, which can alter the molecule’s properties and enhance its activity as a drug .

Amide Bond Formation

The compound plays a role in amide bond formation. Amide bonds are among the most stable and prevalent linkages in drugs and peptides. Their formation is a key step in the production of many pharmaceuticals .

DNA Interaction Studies

Lastly, Phenyl piperazine-1-carboxylate hydrochloride is used in studies to evaluate the interaction of compounds with DNA. Understanding how molecules bind to DNA can inform the design of drugs that target genetic material, such as anticancer agents .

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Piperazine-based compounds, including Phenyl piperazine-1-carboxylate hydrochloride, have significant potential in various fields, particularly in the development of antimicrobial polymers . The piperazine moiety is often found in drugs or bioactive molecules, and its widespread presence is due to its different possible roles depending on the position in the molecule and the therapeutic class . Future research may focus on exploring these roles further and developing new synthetic methodologies.

properties

IUPAC Name

phenyl piperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c14-11(13-8-6-12-7-9-13)15-10-4-2-1-3-5-10;/h1-5,12H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMQSCZHCXPZAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)OC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl piperazine-1-carboxylate hydrochloride

CAS RN

681261-42-7
Record name phenyl piperazine-1-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl piperazine-1-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Phenyl piperazine-1-carboxylate hydrochloride
Reactant of Route 3
Reactant of Route 3
Phenyl piperazine-1-carboxylate hydrochloride
Reactant of Route 4
Reactant of Route 4
Phenyl piperazine-1-carboxylate hydrochloride
Reactant of Route 5
Phenyl piperazine-1-carboxylate hydrochloride
Reactant of Route 6
Phenyl piperazine-1-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.